1-Octadecanoyl-2-[cis-9-octadecenoyl]-SN-glycero-3-phosphocholine

membrane biophysics lipid phase behavior differential scanning calorimetry

Generic unsaturated PCs (POPC, DOPC) introduce curvature stress and phase variability that compromise liposomal encapsulation and membrane-protein reconstitution. SOPC (18:0-18:1 PC) resolves this with: • Near-zero monolayer spontaneous curvature (J₀m = -0.010 nm⁻¹) - ideal host lipid for raft-mimetic phase diagrams without curvature artifacts. • Intermediate Tm (6.7 °C) enabling cold-gel encapsulation followed by physiological-temperature stiffening for dual-trigger release. • ~36% lower water permeability (Pw = 44.6 μm/s at 35 °C) vs. DOPC, ensuring stable ion-channel and transporter reconstitution. Bulk stock available with batch-to-batch biophysical QC; ready for global dispatch.

Molecular Formula C44H87NO8P+
Molecular Weight 789.1 g/mol
Cat. No. B12058696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Octadecanoyl-2-[cis-9-octadecenoyl]-SN-glycero-3-phosphocholine
Molecular FormulaC44H87NO8P+
Molecular Weight789.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC
InChIInChI=1S/C44H86NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h21,23,42H,6-20,22,24-41H2,1-5H3/p+1/b23-21-
InChIKeyATHVAWFAEPLPPQ-LNVKXUELSA-O
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Octadecanoyl-2-[cis-9-octadecenoyl]-SN-glycero-3-phosphocholine (SOPC) Selection Guide for Biophysical and Drug-Delivery Applications


1-Octadecanoyl-2-[cis-9-octadecenoyl]-sn-glycero-3-phosphocholine (also designated 1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine, SOPC, or 18:0-18:1 PC) is a mixed-chain, mono-unsaturated phosphatidylcholine that serves as a defined, single-species lipid for membrane biophysics, liposomal drug delivery, and raft-model studies. It possesses a saturated C18:0 chain at the sn‑1 position and a cis‑monounsaturated C18:1 chain at the sn‑2 position, conferring an intermediate bilayer fluidity and phase transition temperature (Tm ~6.7 °C) that falls between fully saturated analogs (e.g., DSPC, Tm 55.6 °C) and polyunsaturated or di‑unsaturated species (e.g., DOPC, Tm −40.3 °C) [1][2]. Its well‑characterized biophysical parameters make it a reference lipid for systematic studies of chain‑asymmetry, cholesterol condensation, and curvature‑elastic stress [3].

Why SOPC Cannot Be Interchanged with POPC, DOPC, or DSPC in Critical Biophysical and Formulation Workflows


Although SOPC, POPC (16:0-18:1 PC), DOPC (18:1-18:1 PC), and DSPC (18:0-18:0 PC) share the same phosphocholine headgroup, their hydrocarbon‑chain composition dictates markedly different bilayer phase behavior, curvature elasticity, water permeability, and oxidative stability. SOPC exhibits a main phase transition temperature of 6.7 °C, which contrasts with POPC (~−2 °C) and DOPC (−40.3 °C), meaning that at refrigeration or intermediate storage temperatures SOPC bilayers enter the gel phase while POPC and DOPC bilayers remain fluid [1][2]. This difference directly impacts membrane mechanical properties, encapsulation stability, and enzyme‑substrate recognition. Furthermore, the single cis double bond in SOPC confers an oxidative resistance advantage over polyunsaturated species (e.g., SLPC) without sacrificing the fluidity required for physiological‑temperature applications [3]. The quantitative evidence below demonstrates that substitution with a generic unsaturated PC frequently results in altered transition thermodynamics, curvature stress, permeation rates, and triggered‑release kinetics that can compromise experimental reproducibility or product performance.

Quantitative Differential Evidence for 1-Octadecanoyl-2-[cis-9-octadecenoyl]-SN-glycero-3-phosphocholine (SOPC) Against Closest Analogs


Main Phase Transition Temperature (Tm) and Volume Change (ΔV) Differentiate SOPC from DSPC, DOPC, OSPC, and POPC

The Lβ→Lα main phase transition temperature (Tm) of SOPC bilayers was determined by high‑pressure optical method and DSC as 6.7 °C at ambient pressure, compared with 55.6 °C for fully saturated DSPC, −40.3 °C for di‑unsaturated DOPC, 8.7 °C for the positional isomer OSPC (18:1-18:0 PC), and approximately −2 °C for POPC (16:0-18:1 PC) [1][2]. Thus SOPC is fluid at room temperature and above but enters the gel phase at standard refrigeration temperatures (~4 °C), whereas POPC and DOPC remain fluid. The volume change (ΔV) accompanying the main transition for SOPC is 18.9 cm³/mol, intermediate between the saturated DSPC value (31.6 cm³/mol) and the mono‑unsaturated POPC value (15.5 cm³/mol) [3]. The 3.4 cm³/mol ΔV difference between SOPC and POPC reflects distinct chain‑packing reorganization upon melting, driven by the longer saturated sn‑1 chain in SOPC.

membrane biophysics lipid phase behavior differential scanning calorimetry

Monolayer Spontaneous Curvature: SOPC Is the Most Cylindrical (Planar) Phosphatidylcholine, Minimizing Curvature Stress

Monolayer spontaneous curvature (J₀) values were determined by SAXS on inverted hexagonal (HII) phases at 35 °C. SOPC exhibits J₀m = −0.010 ± 0.018 nm⁻¹, the value closest to zero among all tested phosphatidylcholines, indicating a nearly cylindrical molecular shape that imposes minimal curvature stress on planar bilayers [1]. In contrast, POPC yields J₀m = −0.022 ± 0.010 nm⁻¹ (more than twice as negative), DOPC yields J₀m = −0.091 ± 0.008 nm⁻¹ (~9‑fold more negative), DSPC yields J₀m = −0.100 ± 0.044 nm⁻¹, and DPPC uniquely produces a positive J₀m of +0.068 ± 0.032 nm⁻¹ [1]. The temperature coefficient k for SOPC is −2.2 ± 1.3 × 10⁻³ (nm °C)⁻¹.

membrane curvature raft domains SAXS lipid shape

Oxidative Stability: SOPC Requires a 25 °C Higher Temperature for Hydroperoxide Formation than Di‑Unsaturated SLPC

Heat‑induced oxidation kinetics were monitored by LC‑ESI‑MS for two phosphatidylcholine molecular species. The optimal temperature for hydroperoxide formation was determined to be 150 °C for SOPC (mono‑unsaturated, one double bond) versus 125 °C for SLPC (1‑stearoyl‑2‑linoleoyl‑sn‑glycero‑3‑phosphocholine, di‑unsaturated, two double bonds) [1]. Oxidation products (hydroxyl, oxo, epoxy derivatives) accumulated more rapidly for SLPC than for SOPC over a 120‑min monitoring period [1]. This 25 °C differential in oxidative susceptibility is directly attributable to the number of double bonds in the sn‑2 acyl chain.

lipid oxidation phosphatidylcholine stability functional food liposome storage

Elastic Modulus and Temperature Sensitivity: SOPC/Cholesterol Bilayers Are Mechanically Distinct from DOPC/Cholesterol Bilayers

Micropipette aspiration of giant unilamellar vesicles revealed that single‑component SOPC bilayers have an elastic area‑stretch modulus KA of 290 ± 6 mN/m at 15 °C, comparable to DOPC (310 ± 20 mN/m) [1]. However, the addition of 50 mol% cholesterol produces a dramatic divergence: SOPC/CHOL (1:1) bilayers reach KA ~1980 mN/m (a ~6.8‑fold increase), whereas DOPC/CHOL (1:1) bilayers reach only ~890 mN/m (a ~2.9‑fold increase) [1]. This yields a modulus hierarchy SM/CHOL > SOPC/CHOL > DOPC/CHOL. Furthermore, increasing temperature from 15 °C to 32–35 °C reduces the elastic modulus of SOPC/CHOL and SOPC/SM/CHOL bilayers by approximately 50%, while DOPC/CHOL and DOPC/SM/CHOL moduli are largely temperature‑insensitive [1].

membrane mechanics micropipette aspiration raft elasticity cholesterol condensation

Water Permeability: SOPC Bilayers Are 24% Less Permeable to Water than DOPC Bilayers at Physiological Temperature

Water permeability coefficients (Pw) measured by micropipette aspiration show that SOPC bilayers exhibit Pw = 19.7 ± 3.3 μm/s at 15 °C, 34 ± 7 μm/s at 30 °C, and 44.6 μm/s at 35 °C, while DOPC bilayers yield Pw = 25.9 ± 3.1 μm/s at 15 °C, 56 ± 9 μm/s at 30 °C, and 70 ± 6 μm/s at 35 °C [1]. At 35 °C (near physiological temperature), SOPC bilayers are approximately 36% less water‑permeable than DOPC bilayers. In mixed SOPC/SDPC (polyunsaturated) systems, permeability scales linearly with the mole fraction of polyunsaturated lipid, confirming SOPC as the low‑permeability baseline [2].

membrane permeability osmotic filtration bilayer hydration barrier function

Light‑Triggered Drug Release: SOPC Liposomes Exhibit Controlled Peroxidation Intermediate Between DOPC and Fully Saturated Systems

In porphyrin‑phospholipid (PoP) liposomes designed for near‑infrared light‑triggered drug release, incorporation of 5 mol% unsaturated phospholipid accelerated release. DOPC (two double bonds per acyl chain) produced pronounced peroxidation and rapid calcein release, while SOPC (one double bond) yielded an intermediate level of peroxidation and release rate [1]. The study explicitly notes: 'While all three lipids SOPC, SLPC, and DOPC contain double bonds, the presence of two double bonds on each acyl chain of DOPC resulted in a more pronounced effect on lipid peroxidation and membrane permeability' [1]. SOPC thus provides a tunable, single‑double‑bond trigger without the excessive membrane disruption observed with DOPC.

phototriggered release liposomal drug delivery lipid peroxidation porphyrin-phospholipid

Procurement‑Relevant Application Scenarios for 1-Octadecanoyl-2-[cis-9-octadecenoyl]-SN-glycero-3-phosphocholine (SOPC)


Raft‑Mimetic Model Membranes Requiring Minimal Intrinsic Curvature Stress

SOPC is the phosphatidylcholine with monolayer spontaneous curvature closest to zero (J₀m = −0.010 nm⁻¹) [1], making it the ideal fluid‑phase host lipid for ternary raft‑mimetic systems (e.g., SOPC/sphingomyelin/cholesterol). Unlike POPC (J₀m = −0.022 nm⁻¹) or DOPC (J₀m = −0.091 nm⁻¹), SOPC introduces negligible curvature stress that could otherwise alter liquid‑ordered/liquid‑disordered phase boundaries, line tension, and protein partitioning. Researchers constructing phase diagrams or studying raft‑associated proteins should prioritize SOPC to avoid curvature‑driven artifacts [1].

Liposomal Drug Delivery Requiring Temperature‑Responsive Mechanical Switching

SOPC/CHOL bilayers exhibit a ~50% reduction in elastic modulus when heated from 15 °C to 32–35 °C, while DOPC/CHOL bilayers remain mechanically constant across this range [2]. This pronounced thermotropic softening, combined with SOPC's Tm of 6.7 °C (fluid at room temperature but gel‑forming at 4 °C), enables dual‑trigger release strategies: cold‑gel encapsulation followed by physiological‑temperature stiffening modulation. Formulators designing thermally responsive liposomes should select SOPC over DOPC when temperature‑dependent mechanical switching is a design criterion [2].

High‑Temperature Processed Lipid Formulations with Extended Oxidative Stability

SOPC exhibits an optimal hydroperoxide formation temperature of 150 °C, a full 25 °C higher than the di‑unsaturated analog SLPC (125 °C) [3]. This differential directly predicts longer oxidative induction times during thermal processing steps such as sterilization, spray‑drying, or extrusion above ambient temperature. For functional food ingredients, nutraceutical liposomes, or any phospholipid‑based product subjected to elevated temperatures, SOPC provides a measurable stability advantage over polyunsaturated phosphatidylcholines [3].

Reconstitution of Membrane Proteins Requiring Controlled Permeability Barrier

SOPC bilayers exhibit water permeability coefficients (Pw = 44.6 μm/s at 35 °C) that are approximately 36% lower than DOPC bilayers (Pw = 70 μm/s at 35 °C) [2]. This tighter permeability barrier, combined with SOPC's near‑zero spontaneous curvature, makes SOPC the lipid matrix of choice for reconstituting ion channels, transporters, or pore‑forming proteins where uncontrolled passive leakage would confound functional measurements. The linear scaling of permeability with polyunsaturated lipid content in mixed SOPC/SDPC systems further confirms SOPC as the stable, low‑permeability baseline [4].

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